molecular formula C10H14BrNO B12120961 2-(3-Bromophenyl)-2-ethoxyethanamine

2-(3-Bromophenyl)-2-ethoxyethanamine

Cat. No.: B12120961
M. Wt: 244.13 g/mol
InChI Key: AXMLUCLUVDRMIR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-ethoxyethanamine is an organic compound that belongs to the class of substituted ethanamines It features a bromophenyl group attached to an ethoxyethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-ethoxyethanamine typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-ethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces phenyl derivatives.

    Substitution: Produces various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-2-ethoxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-ethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(3-bromophenyl)-2-ethoxyethanamine

InChI

InChI=1S/C10H14BrNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3

InChI Key

AXMLUCLUVDRMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CC(=CC=C1)Br

Origin of Product

United States

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